molecular formula C8H18Br2Sn B1583654 Dibutyltin dibromide CAS No. 996-08-7

Dibutyltin dibromide

Cat. No. B1583654
CAS RN: 996-08-7
M. Wt: 392.75 g/mol
InChI Key: QSHZUFRQHSINTB-UHFFFAOYSA-L
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Description

Dibutyltin dibromide is a chemical compound with the linear formula [CH3(CH2)3]2SnBr2 . It has a molecular weight of 392.75 .


Molecular Structure Analysis

The molecular structure of Dibutyltin dibromide is represented by the formula [CH3(CH2)3]2SnBr2 . This indicates that the molecule consists of a tin atom (Sn) bonded to two bromine atoms (Br) and two butyl groups ([CH3(CH2)3]) .


Chemical Reactions Analysis

Dibutyltin dibromide has been found to efficiently catalyze the addition of trimethylsilyl cyanide to aldehydes and aldimines . Various trimethylsilylated cyanohydrins and α-aminonitriles are obtained in moderate to high yield by this method .


Physical And Chemical Properties Analysis

Dibutyltin dibromide has a refractive index of 1.545 (lit.) . It has a melting point of 20 °C (lit.) and a density of 1.739 g/mL at 25 °C (lit.) .

Scientific Research Applications

1. Environmental Health Perspectives

Dibutyltin (DBT) is utilized in manufacturing polyvinyl chloride plastics, construction materials, and medical devices. Studies have shown DBT exposure at environmentally relevant doses can lead to obesity and metabolic diseases. It acts as an obesogen, inducing lipid accumulation in human and mouse stem cells via a PPARγ-dependent pathway. DBT exposure during perinatal development increases fat storage, elevates plasma leptin levels, and induces glucose intolerance in mice (Chamorro-Garcia et al., 2018).

2. Toxicology

DBT, commonly used in plastics and as a poultry de-worming agent, has been found to inhibit androgen production in immature Leydig cells. Exposure to DBT interferes with the expression and enzyme activities of CYP11A1 and 3β-HSD1, affecting androgen biosynthesis (Li et al., 2021).

3. Chemosphere

The fungal strain Metarhizium robertsii, capable of degrading DBT, is explored for its resilience against oxidative stress. The presence of estrogens like estrone or 17β-estradiol during DBT degradation by M. robertsii reduced oxidative and nitrosative stress, indicating potential applications in bioremediation (Siewiera et al., 2017).

4. Carbohydrate Polymers

Research on the neurotoxic effects of DBT demonstrates that chitosan can mitigate DBT-induced apoptosis in rat pheochromocytoma cells, suggesting potential therapeutic applications. Chitosan alleviated DBT-induced mitochondrial disruptions and reactive oxygen species generation, indicating its protective role against DBT neurotoxicity (Wang et al., 2016).

5. Frontiers in Pharmacology

DBT compounds are partial agonists of PPARγ and RXRα. They induce adipogenesis in mammalian cells, suggesting a role in energy metabolism. Additionally, DBT compounds repress inflammatory genes, highlighting their potential impact on inflammation and metabolic disorders (Milton et al., 2017).

6. EXCLI Journal

DBT, when tested in rats, showed that prophylactic selenium treatment can reduce oxidative stress and pancreatitis severity induced by DBT. This finding suggests potential therapeutic strategies for managing organotin-induced pancreatic damage (Merkord et al., 2017).

7. Journal of Applied Toxicology

DBT's impact on human immune cells has been studied, revealing alterations in the production of pro-inflammatory cytokines like interleukin 1β and IL-6. These findings are significant for understanding how environmental exposure to DBT might affect human immune responses (Sushak et al., 2020).

Safety And Hazards

Dibutyltin dibromide is considered hazardous. It may cause an allergic skin reaction, serious eye damage, respiratory irritation, and is suspected of causing genetic defects . It may damage fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

dibromo(dibutyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H9.2BrH.Sn/c2*1-3-4-2;;;/h2*1,3-4H2,2H3;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHZUFRQHSINTB-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Br2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90244153
Record name Stannane, dibromodibutyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibutyltin dibromide

CAS RN

996-08-7
Record name Dibutyltin dibromide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stannane, dibromodibutyl-
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Record name Stannane, dibromodibutyl-
Source EPA DSSTox
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Record name dibromodibutylstannane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
122
Citations
KM Sukhyy, EA Belyanovskaya, A Nosova… - Issues of Chemistry & …, 2021 - udhtu.edu.ua
… with organotin halide, which was dibutyltin dibromide, were selected as the objects of … In the course of the reaction, dibutyltin dibromide was added in such an amount that free …
Number of citations: 1 udhtu.edu.ua
S Kozima, K Kobayashi, M Kawanisi - … of the Chemical Society of Japan, 1976 - journal.csj.jp
… No dibutyltin dibromide was found in the distillation product, however, a small amount of the dibromide (ca. 4%) … 8), or by the reaction of dibutyltin dibromide with the stannylene (Eq. 6). …
Number of citations: 12 www.journal.csj.jp
J Usta, DE Griffiths - Applied organometallic chemistry, 1993 - Wiley Online Library
… Bu2SnBr(of) was prepared by the following modification of the method of Blunden and Smith" by mixing ethanolic solutions of 3-hydroxyflavone and dibutyltin dibromide: equal volumes …
Number of citations: 12 onlinelibrary.wiley.com
DL Alleston, AG Davies - Journal of the Chemical Society (Resumed), 1962 - pubs.rsc.org
… dibutyltin dibromide and diacetate are mixed, dibutyltin acetate bromide is immediately precipitated in good yield; dibutyltin dichloride appears to react similarly with dibutyltin dibromide …
Number of citations: 68 pubs.rsc.org
A Yanagisawa, T Matsumoto, T Arai, K Yoshida - Chemistry letters, 2009 - journal.csj.jp
… Dibutyltin dibromide efficiently catalyzes addition of trimethylsilyl cyanide to aldehydes and aldimines. Various trimethylsilylated cyanohydrins and -aminonitriles are obtained in …
Number of citations: 5 www.journal.csj.jp
AC Chapman, AG Davies, PG Harrison… - Journal of the Chemical …, 1970 - pubs.rsc.org
… workers showed by calorimetric and dielectrometric titration that dibutyltin dichloride and dibutyltin dibromide reacted in a 1 : 1 molar ratio with dibutyltin dimethoxide, but the products …
Number of citations: 9 pubs.rsc.org
AG Davies, PG Harrison - Journal of the Chemical Society C: Organic, 1970 - pubs.rsc.org
… Dibromotetrabutyldistannathiane, which was an oil, decomposed on attempted distillation at 14O0(bath)/0.l mm., into the parent dibutyltin dibromide and dibutyltin sulphide. Bipyridyl …
Number of citations: 5 pubs.rsc.org
HR Kricheldorf, J Jenssen… - … Chemistry and Physics, 1991 - Wiley Online Library
Numerous bulk polymerizations of trimethylene carbonate (1,3‐dioxan‐2‐one, 2) were conducted at 90, 120 and 150C. Tributyltin methoxide, tributyltin acetate, dibutyltin dibromide, tin(II…
Number of citations: 88 onlinelibrary.wiley.com
SP Kowalczyk, DL Miller - Journal of applied physics, 1986 - pubs.aip.org
UV photochemical deposition of Sn films on GaAs (001) surfaces from a variety of tin‐containing compounds (tetramethyltin, tetrabutyltin, dibutyltin dibromide, stannic chloride, …
Number of citations: 6 pubs.aip.org
AF Fentiman, RE Wyant, JL McFarling… - Journal of Organometallic …, 1966 - Elsevier
… Kocheshkox- et nl.z-5 reported that they obtained primarily dibutyltin dibromide when a mixture of I-bromobutane and powdered tin w% irradiated_The corresponding diaihl-kin …
Number of citations: 11 www.sciencedirect.com

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